molecular formula C12H7F2NO3 B1391157 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid CAS No. 1199215-67-2

2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid

Cat. No. B1391157
CAS RN: 1199215-67-2
M. Wt: 251.18 g/mol
InChI Key: MSRGCSQKRRUWJH-UHFFFAOYSA-N
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Description

2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid, also known as 2,5-difluorophenoxypyridine-4-carboxylic acid (DFPPCA), is an organic compound with a chemical formula of C7H4F2NO2. It is a white, crystalline solid that is soluble in water, ethanol, and other polar solvents. DFPPCA is a versatile compound that has been used in a variety of scientific applications, including synthesis, biochemistry, and pharmacology.

Scientific Research Applications

Ketone Synthesis from Carboxylic Acids

A study by Keumi et al. (1988) explored the use of related compounds in the synthesis of ketones from carboxylic acids and aromatic hydrocarbons. This process involved dehydration reactions to yield benzophenones, indicating the potential utility of similar compounds in organic synthesis and chemical reactions (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Synthesis of Trifluoromethyl-Substituted Pyridine- and Quinolinecarboxylic Acids

Cottet et al. (2003) demonstrated methods for synthesizing various pyridinecarboxylic acids with trifluoromethyl substituents. Their work provides a foundation for the synthesis of similar compounds like 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid, highlighting its relevance in the development of new chemical entities (Cottet, Marull, Lefebvre, & Schlosser, 2003).

Antimicrobial Activities and DNA Interactions

Tamer et al. (2018) investigated the antimicrobial properties and DNA interactions of pyridinecarboxylic acid derivatives. This suggests potential biomedical applications of similar compounds in the realm of antimicrobial activity and molecular biology (Tamer, Tamer, İdil, Avcı, Vural, & Atalay, 2018).

Supramolecular Synthons in Crystal Engineering

The work of Vishweshwar et al. (2002) on carboxylic acid-pyridine supramolecular synthons in crystal structures can provide insight into the structural properties of compounds like 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid. This is crucial for understanding its potential applications in crystal engineering and material science (Vishweshwar, Nangia, & Lynch, 2002).

Reactive Extraction and Pharmaceutical Applications

Datta and Kumar (2014) examined the reactive extraction of pyridine-2-carboxylic acid, highlighting its use in the production of pharmaceuticals, herbicides, and metal salts. This underlines the industrial and pharmaceutical relevance of similar compounds (Datta & Kumar, 2014).

Selective Oxygen Reduction in Electrocatalysis

Matson et al. (2012) explored the use of pyridyl derivatives in electrocatalysis, particularly in the selective reduction of oxygen in acidic solutions. This research indicates potential applications of similar compounds in catalysis and energy conversion (Matson, Carver, Von Ruden, Yang, Raugei, & Mayer, 2012).

Carboxylic Acid Deoxyfluorination

Brittain and Cobb (2021) discussed the use of pentafluoropyridine in the deoxyfluorination of carboxylic acids. Their findings are relevant for understanding the chemical properties and reactivities of similar compounds like 2-(2,5-Difluorophenoxy)pyridine-4-carboxylic acid (Brittain & Cobb, 2021).

properties

IUPAC Name

2-(2,5-difluorophenoxy)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO3/c13-8-1-2-9(14)10(6-8)18-11-5-7(12(16)17)3-4-15-11/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRGCSQKRRUWJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)OC2=NC=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801234004
Record name 2-(2,5-Difluorophenoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1199215-67-2
Record name 2-(2,5-Difluorophenoxy)-4-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1199215-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,5-Difluorophenoxy)-4-pyridinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801234004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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